6-Chloromelatonin
CAS No.: 63762-74-3
Cat. No.: VC0004158
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63762-74-3 |
---|---|
Molecular Formula | C13H15ClN2O2 |
Molecular Weight | 266.72 g/mol |
IUPAC Name | N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Standard InChI | InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
Standard InChI Key | LUINDDOUWHRIPW-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl |
Canonical SMILES | CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl |
Chemical Identity and Physicochemical Properties
6-Chloromelatonin (CAS 63762-74-3) is a chloro-substituted derivative of melatonin, characterized by the addition of a chlorine atom at the 6-position of the indole ring. Its molecular formula is , with a molecular weight of 266.723 g/mol . The compound’s structure enhances its binding affinity to melatonin receptors while conferring resistance to enzymatic degradation, a limitation of natural melatonin .
Table 1: Physicochemical Properties of 6-Chloromelatonin
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 266.723 g/mol |
Density | 1.272 g/cm³ |
Boiling Point | 536.7°C at 760 mmHg |
Flash Point | 278.4°C |
LogP (Partition Coefficient) | 2.899 |
Melting Point | Not Available |
Solubility | Compatible with organic solvents (e.g., DMSO, ethanol) |
The compound’s high lipophilicity (LogP = 2.899) facilitates blood-brain barrier penetration, making it suitable for central nervous system studies . Its stability under standard laboratory conditions (-20°C storage) ensures reliability in experimental settings .
Pharmacological Profile and Mechanism of Action
6-Chloromelatonin exhibits nanomolar affinity for human melatonin receptors, with preferential binding to the MT₂ subtype. Binding assays using recombinant receptors reveal pKᵢ values of 8.9–9.1 for MT₁ and 9.77 for MT₂ . This selectivity contrasts with melatonin, which shows comparable affinity for both subtypes.
Preclinical Research Findings
In Vitro Studies
In JEG-3 and BeWo choriocarcinoma cells, 6-chloromelatonin (10 pM–10 μM) dose-dependently inhibits forskolin-stimulated human chorionic gonadotropin (hCG-β) secretion, suggesting a role in regulating placental hormone production . This effect is mediated via MT₁ receptor activation, as evidenced by receptor blockade studies .
In Vivo Studies
Rodent models demonstrate that 6-chloromelatonin (0.5 mg/kg) increases 6-sulfatoxymelatonin excretion, a biomarker of melatonin receptor activation . Notably, the compound shortens sleep latency in insomniac rats without altering sleep architecture, supporting its potential as a hypnotic agent .
Dose (mg) | Reduction in Sleep Latency vs. Placebo | p-value |
---|---|---|
20 | 31% | |
50 | 32% | |
100 | 41% |
Subjective reports corroborated these findings, with participants noting faster sleep onset at 50 mg () and 100 mg () .
Current Status and Future Directions
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